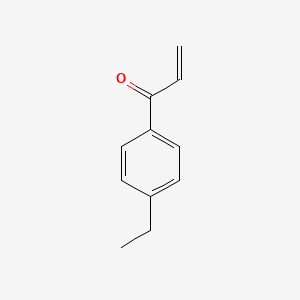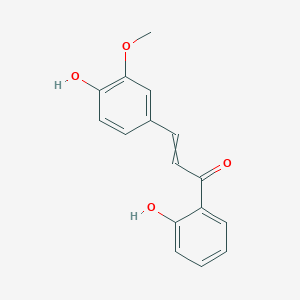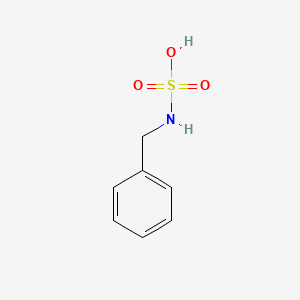
Di-p-anisoyl-D-tartaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-p-anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone. This compound is often used in asymmetric synthesis and chiral resolution due to its ability to form diastereomeric salts with various enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-p-anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Di-p-anisoyl-D-tartaric acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into tartaric acid and p-anisic acid.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
- p-Anisoyl chloride, pyridine, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Esters of this compound.
Hydrolysis: Tartaric acid and p-anisic acid.
Oxidation: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Di-p-anisoyl-D-tartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Di-p-anisoyl-D-tartaric acid involves its ability to form diastereomeric complexes with enantiomers of other compounds. This property is exploited in chiral resolution processes, where the compound selectively interacts with one enantiomer over the other, allowing for their separation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S, S)-di-p-anisoyltartaric acid: The enantiomer of Di-p-anisoyl-D-tartaric acid.
(R, R)-di-p-toluoyltartaric acid: Similar structure but with toluoyl groups instead of anisoyl groups.
(R, R)-di-p-chlorobenzoyltartaric acid: Similar structure but with chlorobenzoyl groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of anisoyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution and asymmetric synthesis.
Eigenschaften
Molekularformel |
C20H18O10 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1 |
InChI-Schlüssel |
CCIUQRKCMXXTOI-WOJBJXKFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)



![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)



